molecular formula C13H16N2O5 B1310829 Z-Ala-Gly-OH CAS No. 3235-17-4

Z-Ala-Gly-OH

Cat. No. B1310829
CAS RN: 3235-17-4
M. Wt: 280.28 g/mol
InChI Key: RNBMQRYMCAVZPN-VIFPVBQESA-N
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Description

Covalent Grafting of Ethylene Glycol into Zn-Al-CO(3) Layered Double Hydroxide

The study on the covalent grafting of ethylene glycol into Zn-Al-CO(3) layered double hydroxide provides insights into the synthesis and modification of layered double hydroxides (LDHs). The synthesis was carried out at room temperature, following a previously reported procedure. The Zn-Al-CO(3) layered compound underwent a reaction with ethylene glycol under specific conditions, resulting in a white powder. This powder was then characterized using various analytical techniques, including X-ray powder diffraction, thermal analysis, elemental analysis, and FTIR spectroscopy. The results indicated successful bidentate grafting of ethylene glycol onto the interlayer surface of the Al-Zn double hydroxide, with a complete replacement of surface hydroxide groups by ethylene glycol through Al-(Zn)-O-C bonds. Interestingly, carbonate was not detected, suggesting that hydroxide ions were the actual intercalated counteranion .

Efficient Conversion of Glycerol to 1, 2-Propenadiol over ZnPd/ZnO-3Al Catalyst

The second paper discusses the catalytic performance of ZnPd bimetallic nanoparticles supported on Al-doped ZnO for the hydrogenolysis of glycerol to 1,2-propanediol (1,2-PDO). The study highlights the importance of Al species in the catalyst, particularly the AlA(IV) species, which are crucial for the reduction of ZnO, the size of ZnPd nanoparticles, oxygen vacancy density, and the overall reaction activity. The calcination temperature was found to have a significant impact on the distribution and migration of Al(IV) in the ZnO lattice, which in turn affected the catalyst's activity. This research provides valuable information on the synthesis and optimization of catalysts for chemical reactions involving glycerol conversion .

Analysis Summary

The provided papers do not directly discuss "Z-Ala-Gly-OH" but rather focus on the synthesis and chemical reactions involving Zn-Al-CO(3) layered double hydroxides and ZnPd/ZnO-3Al catalysts. The first paper provides a detailed account of the synthesis process and the chemical modification of LDHs with ethylene glycol, which is relevant for understanding the chemical reactions and properties of similar compounds. The second paper offers insights into the catalytic processes and the factors influencing the efficiency of catalysts, which could be pertinent when considering the chemical reactions of "Z-Ala-Gly-OH" or related compounds. However, without direct information on "Z-Ala-Gly-OH," a comprehensive analysis of this specific compound cannot be provided based on the given papers.

Scientific Research Applications

  • Specific Scientific Field: Biochemistry, specifically peptide sequence and self-assembly studies .
  • Summary of the Application: “Z-Ala-Gly-OH” is used in the synthesis of isomeric tripeptides, which are then modified with a hydrophobic n-butylazobenzene tail at the N-terminal to impart self-assembly capability and stimuli-responsiveness . These modified peptides can self-assemble into different 1-D morphologies, such as nanotwists, nanoribbons, and nanofibers .
  • Methods of Application or Experimental Procedures: The isomeric tripeptides are synthesized and then modified with a hydrophobic n-butylazobenzene tail at the N-terminal . The self-assembly of these modified peptides is then studied using various experimental methods, including transmission electron microscopy (TEM), atomic force microscopy (AFM), X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) spectroscopy .
  • Results or Outcomes: The study found that the position of the Ala residue in the peptide sequence influenced the morphology of the self-assembled structures . Furthermore, the self-assembled structures showed a reversible disassembly–assembly process in response to temperature, light, or host–guest chemistry . These structures can potentially be used as switchable antibiofilm nanoagents .
  • Peptide Synthesis

    “Z-Ala-Gly-OH” could potentially be used in the synthesis of various peptides. For example, it could be used in the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

  • Glycopeptide Mimetics: “Z-Ala-Gly-OH” has been used in the synthesis of glycopeptide mimetics with switchable antibiofilm properties . These glycopeptide mimetics can self-assemble into different 1-D morphologies and show a reversible disassembly–assembly process in response to temperature, light, or host–guest chemistry .

  • Peptide Synthesis

    “Z-Ala-Gly-OH” could potentially be used in the synthesis of various peptides. For example, it could be used in the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

  • Glycopeptide Mimetics: “Z-Ala-Gly-OH” has been used in the synthesis of glycopeptide mimetics with switchable antibiofilm properties . These glycopeptide mimetics can self-assemble into different 1-D morphologies and show a reversible disassembly–assembly process in response to temperature, light, or host–guest chemistry .

Safety And Hazards

When handling “Z-Ala-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future perspectives of “Z-Ala-Gly-OH” and similar compounds rely on the application of unnatural amino acids for the development of highly selective peptide linkers . The system introduced enables the targeted selection of technical enzyme preparations (TEPs) for enzymatic protein hydrolysis, resulting in specific food protein hydrolysates .

properties

IUPAC Name

2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBMQRYMCAVZPN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Gly-OH

CAS RN

3235-17-4
Record name N-[(Phenylmethoxy)carbonyl]-L-alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3235-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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